Isoagatholactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoagatholactone is a natural product found in Spongia zimocca and Spongia officinalis with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Isoagatholactone has shown promising anticancer properties in various studies. Research indicates that it can induce apoptosis in cancer cells, specifically targeting HepG2 liver cancer cells with an IC50 value of 2.57 µM . The compound's mechanism involves the upregulation of endoplasmic reticulum stress-related proteins and apoptotic markers while downregulating anti-apoptotic proteins, suggesting its potential as a therapeutic agent for hepatocellular carcinoma (HCC).

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have reported significant antibacterial activity against various strains of bacteria, including E. coli. This compound's ability to disrupt bacterial cell membranes is a key factor in its effectiveness as an antimicrobial agent .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Research has indicated that it can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms of this compound was conducted using HepG2 cells. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which triggered apoptosis through the mitochondrial pathway. The findings underscore the compound's potential as a lead candidate for developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy Assessment

A series of experiments assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results showed that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential application in developing new antibacterial agents.

Data Tables

| Application Area | Activity | Target Organism/Cell Line | IC50/Effective Concentration |

|---|---|---|---|

| Anticancer | Induction of apoptosis | HepG2 | 2.57 µM |

| Antimicrobial | Bacterial growth inhibition | E. coli | 10 µg/mL |

| Anti-inflammatory | Modulation of inflammatory pathways | Various | Not specified |

Analyse Chemischer Reaktionen

Dehydration and Double Bond Formation via El Mechanism

Isoagatholactone synthesis involves acid- or base-catalyzed dehydration of intermediates to establish double bonds. For example, the hydroxy lactone intermediate 17 undergoes dehydration under acidic (H₂SO₄) or basic (SOCl₂/pyridine) conditions to yield this compound (5 ) with a C-12–C-13 double bond . Control experiments confirmed an El (unimolecular elimination) mechanism , as pyrolysis of related acetates exclusively formed the C-13–C-14 regioisomer without interconversion .

Key Reaction Data

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydroxy lactone 17 | H₂SO₄ (10% aq.), THF, 25°C | This compound (5 ) | 86% |

Lactol Formation and Aromatization

Reduction of α,β-unsaturated lactone 18 with DIBAL-H generates a lactol intermediate, which undergoes acid-mediated dehydration-aromatization (10% H₂SO₄) to produce furanospongiane 6 . This two-step process highlights this compound’s role as a precursor to structurally related diterpenes.

Mechanistic Pathway

-

DIBAL-H Reduction : Selective reduction of the lactone carbonyl to a hydroxyl group.

-

Acid Quenching : Dehydration followed by aromatization to form the furan ring .

Organocatalyzed Cyclopropanation

A modern approach employs diastereoselective dipolar cycloaddition for constructing this compound’s tricyclic core. The diazo alkane derived from tosylhydrazone 1 reacts with methacrylamide 2 under organocatalytic conditions, forming cyclopropane 3 with high selectivity (d.r. > 20:1) .

Reaction Table

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| Tosylhydrazone 1 | Burkhard König’s protocol | Cyclopropane 3 | d.r. >20:1 |

Enantioselective Rearrangements

The bicyclobutane 4 undergoes N-triflylphosphoramide-catalyzed rearrangement to cyclobutene 5 , achieving high enantiomeric excess (up to 99% ee) . This method provides a chiral building block for this compound synthesis.

Conditions and Outcomes

Protection-Deprotection Strategies

Critical steps in this compound synthesis include tetrahydropyranyl (THP) protection of hydroxyl groups. For instance, intermediate 13 is protected with 3,4-dihydro-2H-pyran and PPTS, enabling subsequent carbonylation and acid-mediated deprotection .

Protection Sequence

Carbonylation and Lactonization

The THP-protected intermediate 24 undergoes palladium-catalyzed carbonylation with CO (1 atm) to form carboxylic acid 26 , which lactonizes spontaneously to this compound (5 ) .

| Step | Reagents | Outcome |

|---|---|---|

| Carbonylation | Pd(OAc)₂, CO, DMF, 100°C | Carboxylic acid 26 |

| Lactonization | PPTS, MeOH | This compound (5 ) |

Eigenschaften

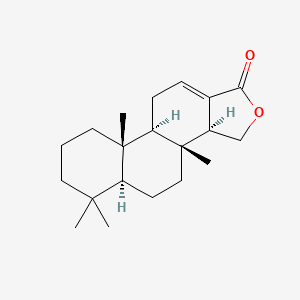

Molekularformel |

C20H30O2 |

|---|---|

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

(3aS,3bR,5aS,9aS,9bR)-3b,6,6,9a-tetramethyl-3,3a,4,5,5a,7,8,9,9b,10-decahydronaphtho[2,1-e][2]benzofuran-1-one |

InChI |

InChI=1S/C20H30O2/c1-18(2)9-5-10-20(4)15(18)8-11-19(3)14-12-22-17(21)13(14)6-7-16(19)20/h6,14-16H,5,7-12H2,1-4H3/t14-,15+,16+,19+,20+/m1/s1 |

InChI-Schlüssel |

DCFIJMVSAFTYKV-MWTROVGWSA-N |

Isomerische SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@H]3COC4=O)C)(C)C |

Kanonische SMILES |

CC1(CCCC2(C1CCC3(C2CC=C4C3COC4=O)C)C)C |

Synonyme |

isoagatholactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.